molecular formula C20H24N2O3 B251698 N-[3-(butyrylamino)phenyl]-3-isopropoxybenzamide

N-[3-(butyrylamino)phenyl]-3-isopropoxybenzamide

Cat. No. B251698
M. Wt: 340.4 g/mol
InChI Key: XKYUPHCCEIRFAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(butyrylamino)phenyl]-3-isopropoxybenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied in scientific research. It was first synthesized in 2001 and has since been used in a variety of applications, including cancer research, inflammation studies, and neurodegenerative disease research.

Mechanism of Action

N-[3-(butyrylamino)phenyl]-3-isopropoxybenzamide works by inhibiting the activity of the NF-κB pathway. This pathway is involved in the regulation of genes that control inflammation, immune response, and cell survival. By inhibiting this pathway, N-[3-(butyrylamino)phenyl]-3-isopropoxybenzamide can reduce inflammation and cell survival in cancer cells.
Biochemical and Physiological Effects
N-[3-(butyrylamino)phenyl]-3-isopropoxybenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are involved in inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to reduce the production of reactive oxygen species, which can contribute to neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(butyrylamino)phenyl]-3-isopropoxybenzamide in lab experiments is its specificity for the NF-κB pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other pathways. However, one limitation is that it can be toxic to cells at high concentrations, which can complicate experiments.

Future Directions

There are many potential future directions for research involving N-[3-(butyrylamino)phenyl]-3-isopropoxybenzamide. One area of interest is in the development of cancer therapeutics. Researchers are exploring the use of N-[3-(butyrylamino)phenyl]-3-isopropoxybenzamide in combination with other drugs to increase its effectiveness. In addition, researchers are studying its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, researchers are exploring the use of N-[3-(butyrylamino)phenyl]-3-isopropoxybenzamide in the development of new anti-inflammatory drugs.

Synthesis Methods

The synthesis of N-[3-(butyrylamino)phenyl]-3-isopropoxybenzamide involves the reaction of 3-isopropoxyaniline with butyryl chloride in the presence of triethylamine. The resulting product is then reacted with 3-aminophenylboronic acid in the presence of a palladium catalyst to yield the final product. This synthesis method has been optimized over the years to increase yield and purity.

Scientific Research Applications

N-[3-(butyrylamino)phenyl]-3-isopropoxybenzamide has been used in a variety of scientific research applications. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. As a result, it has been studied as a potential cancer therapeutic. In addition, it has been used in studies of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as in studies of inflammation and autoimmune diseases.

properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

N-[3-(butanoylamino)phenyl]-3-propan-2-yloxybenzamide

InChI

InChI=1S/C20H24N2O3/c1-4-7-19(23)21-16-9-6-10-17(13-16)22-20(24)15-8-5-11-18(12-15)25-14(2)3/h5-6,8-14H,4,7H2,1-3H3,(H,21,23)(H,22,24)

InChI Key

XKYUPHCCEIRFAK-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)OC(C)C

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OC(C)C

Origin of Product

United States

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